Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-
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Overview
Description
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-thiol with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted phenyl or thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Triazoles: Another class of heterocyclic compounds with diverse pharmacological properties.
Imidazoles: Known for their antifungal and antimicrobial activities.
Uniqueness
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- is unique due to the presence of both the acetic acid and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64145-06-8 |
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Molecular Formula |
C10H8N2O2S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8N2O2S2/c13-8(14)6-15-10-12-11-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
KASGLGRECIHPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)SCC(=O)O |
Origin of Product |
United States |
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